2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 5-chloro-2-methylbenzaldehyde with 6-methoxy-2-aminophenol under specific conditions to form the imine linkage . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Scientific Research Applications
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the inhibition of certain enzymes or the activation of specific receptors .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol include:
2-chloro-5-methylphenol: This compound has a similar structure but lacks the imine and methoxy groups.
6-methoxy-2-aminophenol: This compound is a precursor in the synthesis of this compound and shares the methoxy and phenol groups.
5-chloro-2-methylbenzaldehyde: Another precursor in the synthesis, it shares the chloro and methyl groups but lacks the imine and phenol functionalities.
These similar compounds highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(5-chloro-2-methylphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-6-7-12(16)8-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOEKUVAJHFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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